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Compound of Interest

Compound Name:
4-Chloro-6-iodoquinoline-3-

carbonitrile

CAS No.: 214483-20-2

Cat. No.: B3034737

Get Quote

Introduction & Chemical Identity
4-Chloro-6-iodoquinoline-3-carbonitrile (CAS: 214483-20-2) is a critical heterocyclic building

block used extensively in the synthesis of irreversible protein kinase inhibitors (e.g., EGFR,

HER2, and Src inhibitors). Its unique substitution pattern—featuring a reactive chlorine at the

C4 position and an iodine atom at C6—allows for orthogonal functionalization. The C4-chlorine

is susceptible to nucleophilic aromatic substitution (SNAr) by anilines, while the C6-iodine

serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira).
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Parameter Value

IUPAC Name 4-Chloro-6-iodoquinoline-3-carbonitrile

CAS Number 214483-20-2

Molecular Formula C₁₀H₄ClIN₂

Molecular Weight 314.51 g/mol

Appearance Off-white to yellow solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

CH₂Cl₂

Synthesis & Isolation Context
Understanding the synthesis is vital for interpreting the spectroscopic data, particularly for

identifying potential impurities (e.g., unreacted POCl₃, hydrolyzed 4-hydroxy intermediate).

Standard Synthetic Route:

Condensation: Reaction of 4-iodoaniline with ethyl (ethoxymethylene)cyanoacetate to form

an enamine intermediate.

Cyclization: Thermal cyclization (Dowtherm A, ~250°C) yields 6-iodo-4-hydroxyquinoline-3-

carbonitrile.

Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the C4-hydroxyl

(tautomeric oxo) group to the C4-chloride.
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Click to download full resolution via product page

Figure 1: Synthetic pathway for the production of 4-Chloro-6-iodoquinoline-3-carbonitrile.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[6][7][8]
The 1H NMR spectrum is the primary tool for structural validation. The quinoline ring protons

exhibit a characteristic splitting pattern confirming the 6,4,3-substitution.

1H NMR Data (400 MHz, DMSO-d₆)
Shift (δ
ppm)

Multiplicity Integration
Coupling
Constant
(J)

Assignment
Structural
Context

9.21 Singlet (s) 1H - H-2

Most

deshielded;

adjacent to N

and CN.

8.64* Doublet (d) 1H ~2.0 Hz H-5

meta-coupled

to H-7; peri-

effect from

C4-Cl.

8.32
Doublet of

Doublets (dd)
1H

J = 8.4, 1.8

Hz
H-7

Coupled to H-

8 (ortho) and

H-5 (meta).

7.94 Doublet (d) 1H J = 8.8 Hz H-8
ortho-coupled

to H-7.

*Note: H-5 may appear as a multiplet or broadened doublet depending on resolution (reported

as 8.59–8.68 m in some literature).

Detailed Assignment Logic
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H-2 (9.21 ppm): This proton is singlet because there are no protons on C3 or N1. It is

extremely deshielded due to the electron-withdrawing nature of the adjacent nitrile group

(C3-CN) and the pyridine-like nitrogen.

H-5 (8.64 ppm): Located at the C5 position. It typically shows a small meta-coupling (J ~2

Hz) to H-7. It is deshielded by the magnetic anisotropy of the C4-Cl bond and the iodine at

C6.

H-7 (8.32 ppm): The "middle" proton on the benzene ring. It splits into a doublet of doublets

due to ortho-coupling with H-8 (J ~9 Hz) and meta-coupling with H-5 (J ~2 Hz).

H-8 (7.94 ppm): The proton adjacent to the ring nitrogen. It appears as a doublet due to

ortho-coupling with H-7.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of halogen atoms

(Chlorine and Iodine) through specific isotopic patterns.

ESI-MS Data[9][10]
Ionization Mode: Electrospray Ionization (ESI), Positive Mode [M+H]⁺

Calculated Monoisotopic Mass: 313.91 g/mol

Observed Peaks:

m/z (Observed) Ion Identity Relative Intensity Interpretation

314.9 [M(³⁵Cl)+H]⁺ 100%
Base peak containing

³⁵Cl isotope.

316.9 [M(³⁷Cl)+H]⁺ ~33%
Isotope peak

containing ³⁷Cl.

Diagnostic Feature: The 3:1 intensity ratio between the peaks at m/z 315 and 317 is the

definitive signature of a mono-chlorinated compound. The iodine atom (monoisotopic ¹²⁷I) does

not add complexity to the isotope pattern but significantly increases the mass defect.
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Infrared (IR) Spectroscopy[1]
IR spectroscopy is useful for confirming the functional groups, specifically the nitrile and the

aromatic system.

Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Notes

2225 – 2235 ν(C≡N) Nitrile

Sharp, characteristic

band for conjugated

nitriles.

1580 – 1480 ν(C=C), ν(C=N) Quinoline Ring
Series of sharp bands

indicating aromaticity.

1000 – 1100 ν(C-Cl) / Ar-I Aromatic Halides

Fingerprint region

bands; C-Cl usually

~1050-1090 cm⁻¹.[1]

[2][3]

3050 – 3100 ν(C-H) Aromatic C-H
Weak bands above

3000 cm⁻¹.

Experimental Protocol: Preparation for Analysis
To ensure spectroscopic accuracy, the compound must be free of the 4-hydroxy intermediate

and residual POCl₃.

Purification Protocol (Pre-Analysis)
Quenching: Upon completion of chlorination, cool the reaction mixture and carefully pour into

ice-water/sodium bicarbonate solution. Caution: Exothermic hydrolysis of POCl₃.

Extraction: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate.

Washing: Wash the organic phase with 5% NaHCO₃ (to remove acid) and Brine.

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
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Recrystallization (Optional): If the H-2 peak in NMR is not sharp or if broad OH peaks

appear, recrystallize from Ethyl Acetate/Hexanes to remove the 4-hydroxy impurity.

Sample Preparation for NMR[6][8]
Solvent: DMSO-d₆ is the preferred solvent due to the compound's limited solubility in CDCl₃.

Concentration: ~5-10 mg in 0.6 mL solvent.

Reference: Calibrate chemical shifts to the residual DMSO pentet at 2.50 ppm.
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Use as Intermediate for Kinase Inhibitors

Source: U.S. Patent 6,002,008.[5] "Substituted 3-cyano quinolines."

URL
Relevance: Describes the reaction of 4-chloro-6-iodoquinoline-3-carbonitrile with
anilines to form active inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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